6-bromo-2-chloro-[1,3]thiazolo[4,5-b]pyrazine
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Overview
Description
Preparation Methods
The synthesis of 6-bromo-2-chloro-[1,3]thiazolo[4,5-b]pyrazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing bromine and chlorine substituents in the presence of a thiazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
6-Bromo-2-chloro-[1,3]thiazolo[4,5-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different products.
Cyclization Reactions: The thiazolo-pyrazine ring system can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-chloro-[1,3]thiazolo[4,5-b]pyrazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-chloro-[1,3]thiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-2-chloro-[1,3]thiazolo[4,5-b]pyrazine can be compared with other similar compounds, such as:
6-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine: This compound has a similar thiazolo-pyrazine ring system but with different substituents.
Thiazole Derivatives: These compounds share the thiazole ring but may have different functional groups and biological activities.
Pyrrolopyrazine Derivatives: These compounds have a similar pyrazine ring but with different structural modifications.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and the thiazolo-pyrazine ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1221932-29-1 |
---|---|
Molecular Formula |
C5HBrClN3S |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
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